6-(Benzyloxy)-2-(methanesulfonyl)pyrimidin-4-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Methylsulfonyl-6-phenylmethoxy-pyrimidin-4-amine is a pyrimidine derivative known for its diverse applications in scientific research. Pyrimidines are aromatic heterocyclic compounds containing two nitrogen atoms at positions 1 and 3 of the six-membered ring. This compound is of particular interest due to its potential pharmacological effects, including anti-inflammatory and antimicrobial activities .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Methylsulfonyl-6-phenylmethoxy-pyrimidin-4-amine typically involves multiple steps. One common method includes the nucleophilic aromatic substitution of 4,6-dichloro-2-(methylsulfonyl)pyrimidine with phenol derivatives under basic conditions . The reaction is usually carried out in the presence of a base such as potassium carbonate in a polar aprotic solvent like dimethylformamide (DMF) at elevated temperatures.
Industrial Production Methods
Industrial production methods for this compound often involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors to ensure consistent reaction conditions and high yields. The purification process may involve crystallization or chromatography to obtain the desired product with high purity .
Chemical Reactions Analysis
Types of Reactions
2-Methylsulfonyl-6-phenylmethoxy-pyrimidin-4-amine undergoes various chemical reactions, including:
Oxidation: The methylsulfonyl group can be oxidized to form sulfone derivatives.
Reduction: The nitro group, if present, can be reduced to an amine.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the pyrimidine ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperoxybenzoic acid.
Reduction: Reducing agents such as sodium borohydride or catalytic hydrogenation are used.
Substitution: Bases like potassium carbonate and solvents like DMF are commonly used.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methylsulfonyl group yields sulfone derivatives, while nucleophilic substitution can introduce various functional groups onto the pyrimidine ring .
Scientific Research Applications
2-Methylsulfonyl-6-phenylmethoxy-pyrimidin-4-amine has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an antimicrobial and anti-inflammatory agent.
Medicine: Explored for its potential therapeutic effects, particularly in the treatment of inflammatory diseases.
Industry: Utilized in the development of new materials and chemical processes
Mechanism of Action
The mechanism of action of 2-Methylsulfonyl-6-phenylmethoxy-pyrimidin-4-amine involves its interaction with specific molecular targets. For instance, it may inhibit the activity of certain enzymes involved in inflammatory pathways, such as cyclooxygenase (COX) enzymes. The compound’s structure allows it to form hydrogen bonds and other interactions with these targets, thereby modulating their activity .
Comparison with Similar Compounds
Similar Compounds
2-(4-Methylsulfonylphenyl)-N-phenylimidazo[1,2-a]pyridin-3-amine: Known for its selective COX-2 inhibitory activity.
4,6-Diphenethoxypyrimidin-2-yl derivatives: Exhibits strong 5-LOX inhibitory activity.
Uniqueness
2-Methylsulfonyl-6-phenylmethoxy-pyrimidin-4-amine is unique due to its specific structural features, such as the presence of both methylsulfonyl and phenylmethoxy groups, which contribute to its distinct pharmacological profile. Its ability to undergo various chemical reactions and its wide range of applications in different fields further highlight its uniqueness .
Properties
CAS No. |
60722-77-2 |
---|---|
Molecular Formula |
C12H13N3O3S |
Molecular Weight |
279.32 g/mol |
IUPAC Name |
2-methylsulfonyl-6-phenylmethoxypyrimidin-4-amine |
InChI |
InChI=1S/C12H13N3O3S/c1-19(16,17)12-14-10(13)7-11(15-12)18-8-9-5-3-2-4-6-9/h2-7H,8H2,1H3,(H2,13,14,15) |
InChI Key |
ZNXLCJLFAOBGLN-UHFFFAOYSA-N |
Canonical SMILES |
CS(=O)(=O)C1=NC(=CC(=N1)OCC2=CC=CC=C2)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.